Decyl Methanethiosulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-methylsulfonylsulfanyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBVPKYSENAWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Decyl Methanethiosulfonate and Analogous Alkyl Methanethiosulfonates
Established Synthetic Routes to Thiosulfonates
Traditional methods for synthesizing thiosulfonates have laid the groundwork for the preparation of a wide array of these sulfur-containing molecules. These established routes primarily rely on the reaction of sulfonyl halides with thiols and various oxidative and disproportionation reactions.
A foundational method for the synthesis of thiosulfonates involves the reaction between sulfonyl halides, such as sulfonyl chlorides, and thiols. uantwerpen.be This approach, while fundamental, can present challenges in controlling the reaction, as the thiol can readily attack the desired thiosulfonate product. uantwerpen.be
Polymeric thiosulfonates have been successfully prepared by reacting dithiols with alkanedi(sulfonyl chlorides) in the presence of a base. rsc.org Another variation involves the reaction of sulfinates with S-nitrosothiols, which are formed in situ, to produce the target S-substituted alkanethiosulfonates. rsc.org A common and practical laboratory-scale synthesis of simple alkyl methanethiosulfonates, such as S-methyl methanethiosulfonate (B1239399), involves the reaction of sodium methanesulfinate (B1228633) with sulfur. rsc.org The resulting sodium methanethiosulfonate can then be reacted with an alkyl halide, like 1-bromodecane, to yield the corresponding S-alkyl methanethiosulfonate, in this case, decyl methanethiosulfonate. rsc.orgrsc.org
Table 1: Synthesis of Functionalized Thiosulfonates via Nucleophilic Substitution
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
|---|---|---|---|
| Sodium Methanethiosulfonate | Functional Substrate with Bromide Leaving Group | S-Functional Methanethiosulfonate | rsc.org |
| Sodium Methanethiosulfonate | Functional Substrate with Mesylate Leaving Group | S-Functional Methanethiosulfonate | rsc.org |
Oxidative coupling reactions provide a direct route to symmetrical thiosulfonates from thiols. researchgate.net Various catalytic systems have been developed to facilitate this transformation selectively and in good yields. For instance, dibutyl diselenide has been used as a catalyst for the direct oxidative coupling of thiols. researchgate.net Other approaches utilize an iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions, taking advantage of atmospheric oxygen as a sustainable oxidant. organic-chemistry.org
Disproportionation reactions offer another distinct pathway, particularly for synthesizing both symmetrical and unsymmetrical thiosulfonates from a single type of precursor, such as sodium sulfinates or sulfonyl hydrazides. acs.orgnih.govorganic-chemistry.org A notable method involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) to mediate the disproportionate coupling of sodium sulfinates. acs.orgnih.gov This reaction proceeds through a radical mechanism, forming a thiyl and a sulfonyl radical from a sulfinyl radical intermediate, and demonstrates good tolerance for various functional groups. acs.orgnih.gov This method can be scaled up and adapted for a one-pot, two-step synthesis of other sulfur compounds like sulfones and sulfonamides, using the thiosulfonate as an intermediate. nih.govgoogle.com
Table 2: Comparison of Oxidative Coupling and Disproportionation Methods
| Method | Reactants | Catalyst/Mediator | Key Features |
|---|---|---|---|
| Oxidative Coupling | Thiols | Dibutyl diselenide | Direct conversion to symmetrical thiosulfonates. researchgate.net |
| Oxidative Coupling | Thiols, Sodium Sulfinates | Iron(III) | Uses atmospheric oxygen as an oxidant. organic-chemistry.org |
| Disproportionation | Sodium Sulfinates | BF₃·OEt₂ | Forms symmetrical and unsymmetrical thiosulfonates; radical mechanism. acs.orgnih.gov |
Recent Advances in Environmentally Conscious Thiosulfonate Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for thiosulfonate synthesis. uantwerpen.be These advancements aim to minimize waste, avoid hazardous reagents, and utilize milder reaction conditions.
One such green protocol employs a molybdenum-based catalyst (anionic polyoxomolybdate) for the selective oxidation of thiols using hydrogen peroxide (H₂O₂) or air as the oxidant. rsc.org This method is scalable, operationally simple, and shows broad functional-group compatibility. rsc.org Another approach uses 2-iodoylbenzoic acid (IBX) in combination with tetrabutylammonium (B224687) bromide (TBAB) to rapidly convert thiols to thiosulfonates at room temperature with yields ranging from 54% to 83%. sioc-journal.cn
Photocatalysis has also emerged as a green and powerful tool. sioc-journal.cn A method using eosin (B541160) Y as a photocatalyst and Selectfluor as an oxidant under blue light irradiation allows for the construction of both symmetric and asymmetric thiosulfonates under mild conditions. sioc-journal.cn Furthermore, an iodine-promoted disproportionate coupling of arylsulfonyl hydrazides in water has been developed, which notably avoids the use of smelly thiols, metal catalysts, and harsh oxidants, achieving yields of up to 92%. organic-chemistry.org Microwave-assisted synthesis under solvent-free conditions, using potassium permanganate (B83412) absorbed on copper(II) sulfate (B86663) pentahydrate, represents another efficient and green alternative for oxidizing symmetrical disulfides to thiosulfonates. researchgate.net
Design and Derivatization Strategies for Functionalized Methanethiosulfonate Probes
Methanethiosulfonate (MTS) reagents are widely used in chemical biology and proteomics due to their highly specific and rapid reactivity with thiol groups, particularly the cysteine residues in proteins. rsc.org This reactivity allows for the site-specific modification of proteins to introduce various functional tags. rsc.org The design of functionalized MTS probes typically involves creating a bifunctional molecule that combines the thiol-reactive MTS group with a reporter moiety, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a paramagnetic spin label. acs.orgchemrxiv.orgresearchgate.net
The synthesis of these probes often starts with a readily available precursor like sodium methanethiosulfonate, which acts as a nucleophile to displace a leaving group (e.g., bromide) on a substrate that already contains the desired functional group. rsc.orgrsc.org For example, 10-(T-BOC-AMINO)-1-DECYLMETHANETHIOSULFONATE, a derivative of this compound, is used as a reagent to form mixed disulfides with thiols, finding application in the synthesis of drugs targeting thiol-containing proteins and in biochemical research to study thiol modifications. lookchem.com
These functionalized probes are essential tools for:
Proteomics: Identifying and mapping protein-protein interactions using cleavable crosslinkers.
Fluorescent Labeling: Attaching fluorophores like BODIPY to proteins to visualize their location and dynamics within cells. sfrbm.org
Paramagnetic Probes: Introducing spin labels for use in electron paramagnetic resonance (EPR) spectroscopy to study protein structure and conformational changes. acs.orgresearchgate.net
The development of fully functionalized fragment (FFF) probes, which incorporate a variable fragment, a photoreactive group (like a diazirine), and a bio-orthogonal handle (like an alkyne) alongside the reactive warhead, represents a sophisticated strategy for target identification in phenotypic screening. chemrxiv.orgresearchgate.net
Mechanistic Investigations of Decyl Methanethiosulfonate Reactivity with Biological Thiols
Kinetics and Stoichiometry of Thiol-Methanethiosulfonate Exchange Reactions
The reaction between decyl methanethiosulfonate (B1239399) and biological thiols is a specific and rapid process that results in the stoichiometric alkanethiolation of cysteine sulfhydryls under mild conditions. ttuhsc.edu This reaction is a form of thiol-disulfide exchange. portlandpress.comnih.gov
Factors Influencing Reaction Rate and Specificity Towards Cysteine Sulfhydryls
Several factors influence the rate and specificity of the reaction between decyl methanethiosulfonate and cysteine sulfhydryls.
pKa of the Thiol Group: The reactivity of a cysteine residue is highly dependent on the pKa of its sulfhydryl group. diva-portal.org The deprotonated thiolate anion (Cys-S⁻) is the nucleophilic species that attacks the methanethiosulfonate. nih.govsci-hub.st The local protein environment, including electrostatic interactions and hydrogen bonding, can significantly influence the pKa of a specific cysteine residue. nih.gov
Accessibility of the Cysteine Residue: The rate of modification is affected by the accessibility of the cysteine residue. Cysteines located on the protein surface react more rapidly than those buried within the protein structure. ttuhsc.eduinterchim.fr
Protein Conformation: The conformational state of the protein can also affect the reaction rate. ttuhsc.eduinterchim.fr This has been utilized to study dynamic processes like ion channel gating. ttuhsc.eduinterchim.fr
Steric Hindrance: The size and bulkiness of the modifying reagent and the local environment around the cysteine residue can create steric hindrance, which can decrease the reaction rate. ucl.ac.ukcore.ac.uk
Solvent: While methanethiosulfonates are reactive in aqueous solutions, some non-charged variants, like this compound, are more soluble in organic solvents like DMSO. ttuhsc.edu The polarity and pH of the solvent can affect reaction kinetics. core.ac.uk
Reversibility of Cysteine Adduct Formation
A key feature of the mixed disulfide bond formed between this compound and a cysteine residue is its reversibility. ttuhsc.edu The adduct can be cleaved by the addition of reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which restores the original free thiol group on the cysteine residue. ttuhsc.edudiva-portal.org This reversibility is advantageous in experimental settings, allowing for the controlled modification and subsequent restoration of protein function. However, it's also a point of caution, as the mixed disulfide is susceptible to exchange reactions with other free thiols present in the biological system. portlandpress.com
Comparative Reactivity Profiles with Other Cysteine-Modifying Reagents
This compound belongs to the class of methanethiosulfonate (MTS) reagents. The reactivity of these reagents can be compared to other classes of cysteine-modifying reagents.
| Reagent Class | Reaction Mechanism | Reversibility | Key Characteristics |
| Methanethiosulfonates (e.g., this compound) | Nucleophilic attack by thiolate, forming a mixed disulfide. portlandpress.comnih.gov | Reversible with reducing agents like DTT. ttuhsc.edudiva-portal.org | Fast reaction rates and high specificity for thiols. ttuhsc.edunih.gov |
| Iodoacetamides (e.g., Iodoacetamide) | Nucleophilic substitution (Sₙ2) reaction with thiolate. diva-portal.org | Irreversible. diva-portal.org | Generally slower reaction rates compared to MTS reagents. ttuhsc.edu |
| Maleimides (e.g., N-ethylmaleimide) | Michael addition of the thiolate to the double bond of the maleimide (B117702) ring. diva-portal.orgnih.gov | Generally considered irreversible, though some novel maleimides show reversibility. ucl.ac.uk | High selectivity for thiols, but the reaction can be slower than with MTS reagents. researchgate.net |
| Organomercurials | Form mercaptide bonds with thiols. | Reversible with strong chelating agents. | Less specific and more toxic than other reagents. ttuhsc.edu |
Table 1: Comparison of Cysteine-Modifying Reagents
Methanethiosulfonates are often favored for their rapid reaction kinetics and the reversibility of the modification, which allows for greater experimental flexibility compared to irreversible reagents like iodoacetamides and most maleimides. ttuhsc.edu The choice of reagent, however, depends on the specific experimental goals. For instance, the irreversible nature of iodoacetamide (B48618) and maleimide adducts can be advantageous for stable labeling applications. diva-portal.org
Applications of Decyl Methanethiosulfonate in Protein Structure Function Elucidation
The Substituted-Cysteine Accessibility Method (SCAM) in Membrane Protein Research
The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the solvent-accessible surfaces of proteins and to probe conformational changes. This method is particularly instrumental in the study of membrane proteins, whose structures are notoriously difficult to determine using traditional methods like X-ray crystallography.
Principles and Methodological Considerations of SCAM
The core principle of SCAM involves the site-directed mutagenesis of a protein to introduce a cysteine residue at a specific position. Cysteine is unique among the standard amino acids due to its sulfhydryl (-SH) group. This group can react with specific chemical reagents, such as methanethiosulfonates (MTS), to form a disulfide bond. The accessibility of the introduced cysteine to these reagents provides information about its location within the protein structure. If a cysteine residue is on the water-accessible surface of the protein, it will react with the MTS reagent. researchgate.net Conversely, if it is buried within the protein's core or within the lipid bilayer of the membrane, it will be inaccessible and will not react.
A variety of MTS reagents are available, each with different properties such as size, charge, and hydrophobicity. ttuhsc.edu The choice of reagent is critical and depends on the specific questions being addressed. For instance, charged, water-soluble MTS reagents are typically membrane-impermeant and are used to probe the extracellular or intracellular loops of membrane proteins. ttuhsc.eduelifesciences.org In contrast, uncharged, hydrophobic MTS reagents, like Decyl Methanethiosulfonate (B1239399), can partition into the lipid bilayer and are therefore useful for probing the transmembrane domains of these proteins.
The reaction between the cysteine and the MTS reagent can be detected by observing a change in the protein's function, such as the opening or closing of an ion channel, or by using a tagged MTS reagent that can be subsequently visualized. frontiersin.org The rate of the reaction can also provide information about the local environment of the cysteine residue. ttuhsc.edu
Elucidating Transmembrane Domain Accessibility and Topography
Decyl Methanethiosulfonate, with its long, ten-carbon alkyl chain, is a hydrophobic MTS reagent. This property allows it to readily partition into the lipid environment of the cell membrane. As a result, it is an ideal tool for probing the accessibility of cysteine residues located within the transmembrane helices of membrane proteins.
By systematically introducing cysteine residues at different positions along a transmembrane domain and then testing their reactivity with this compound, researchers can map out which parts of the helix are exposed to the lipid bilayer and which are buried within the protein's structure. This information is crucial for determining the three-dimensional folding of the protein within the membrane and for understanding how the protein interacts with its lipid environment. Furthermore, changes in the accessibility of these residues in response to stimuli, such as the binding of a ligand, can reveal conformational changes that are essential for the protein's function.
Probing Ion Channel Gating, Conformation, and Permeation Pathways
This compound has been instrumental in dissecting the structure-function relationships of various ion channels and transporter proteins. Its ability to access and modify cysteine residues within the transmembrane regions of these proteins provides a unique window into their dynamic behavior.
Analysis of Acetylcholine (B1216132) Receptor Channel Structure and Dynamics
The nicotinic acetylcholine receptor is a well-studied ligand-gated ion channel that plays a critical role in synaptic transmission. rush.edu The binding of the neurotransmitter acetylcholine triggers a conformational change that opens an ion channel, allowing the passage of cations across the cell membrane.
MTS reagents have been extensively used to probe the structure of the acetylcholine receptor's ion channel. ttuhsc.edunih.gov Studies have shown that the binding site for acetylcholine possesses a significant negative electrostatic potential, which is crucial for attracting the positively charged acetylcholine molecule. nih.gov While many of these studies have utilized charged MTS reagents to probe the aqueous pore of the channel, hydrophobic reagents like this compound are valuable for understanding the lipid-exposed surfaces of the transmembrane domains that form the channel wall. By modifying cysteine residues in these regions, researchers can investigate how the protein interacts with the surrounding membrane and how these interactions might influence channel gating and desensitization. Although detailed published findings specifically using this compound on the acetylcholine receptor are not abundant, its properties make it a key reagent for such investigations.
Structural and Functional Insights into GABA Receptor Channels
The γ-aminobutyric acid (GABA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.org Its function is to open a chloride ion channel, which hyperpolarizes the neuron and reduces its excitability.
A significant study utilized a series of n-alkyl-methanethiosulfonate reagents, ranging from methyl-MTS to n-decyl-MTS, to probe the structure of the GABAA receptor. This research provided detailed insights into the dimensions of the ion channel and the conformational changes that occur during gating. nih.gov The use of reagents with varying alkyl chain lengths, including this compound, allowed the researchers to "measure" the dimensions of the channel pore in its different states. This approach helped to identify which residues line the channel and how their accessibility changes when the channel opens and closes.
| Reagent | Alkyl Chain Length | Key Finding |
| Methyl-MTS | 1 | Probed the narrowest constrictions of the channel. |
| Propyl-MTS | 3 | Revealed state-dependent accessibility changes deeper within the channel. |
| Hexyl-MTS | 6 | Indicated a widening of the channel upon alcohol modulation. nih.gov |
| Decyl-MTS | 10 | Used to probe the more lipid-exposed regions of the channel-lining helices. |
These studies demonstrate the power of using a series of homologous reagents to gain a detailed understanding of the dynamic structure of an ion channel.
Investigation of Lactose (B1674315) Permease and Other Transporter Proteins
Lactose permease is a transporter protein in E. coli that utilizes a proton gradient to actively transport lactose across the cell membrane. wikipedia.org This process involves significant conformational changes as the protein switches between outward-facing and inward-facing states. uiuc.edu
The Substituted-Cysteine Accessibility Method has been a cornerstone in elucidating the mechanism of lactose permease. nih.gov While many studies have employed charged or smaller MTS reagents, the principles derived from this work are directly applicable to the use of this compound. For example, research has shown that the binding of the lactose analog TDG alters the reactivity of specific cysteine residues to MTS reagents, indicating a conformational change. nih.gov
More specifically, studies have utilized methanethiosulfonyl-galactopyranosides (MTS-gal), which are affinity labels that covalently bind to the lactose binding site. The crystal structure of lactose permease in complex with MTS-gal has provided a detailed snapshot of the sugar-binding pocket. osti.gov While not this compound itself, this work highlights the utility of MTS derivatives in trapping specific conformational states of transporter proteins. The use of a hydrophobic reagent like this compound would be particularly valuable for probing the lipid-facing surfaces of the helices that move during the transport cycle, providing complementary information to that obtained with substrate-like MTS reagents. Research using methylmethanethiosulfonate has already shown that the size of the modifying reagent can selectively impact transport, a principle that underscores the utility of a larger reagent like this compound for probing steric constraints in the transport pathway. pnas.orgnih.gov
Mapping Mechanosensitive Channel (MscL) Gating Mechanisms
The mechanosensitive channel of large conductance (MscL) is a crucial protein in bacteria, acting as an emergency release valve to prevent cell lysis during osmotic down-shock. semanticscholar.orgresearchgate.net Understanding how this channel opens and closes—a process known as gating—is key to understanding mechanosensation at a molecular level. researchgate.netrug.nl this compound has been instrumental in mapping the conformational changes that occur during MscL gating.
Researchers have systematically replaced individual amino acids in the MscL protein with cysteine and then exposed the modified channels to this compound. semanticscholar.orgplos.org By observing the functional consequences of this modification, they can infer the role of that specific residue in the gating process. For instance, modification of certain residues with the bulky, hydrophobic decyl group can either promote or hinder channel opening, providing clues about the structural rearrangements required for gating. plos.org
A key finding from these studies is that the interaction between specific residues and the lipid bilayer is critical for MscL function. nih.gov For example, when a cysteine is introduced at a position that moves into the membrane during gating, its modification by this compound can anchor that part of the protein to the membrane, thereby affecting channel activity. plos.org In one study, modification of a cysteine at position L48 with this compound resulted in a strong loss-of-function phenotype, suggesting that anchoring this region to the membrane impairs the mobility necessary for the channel to open. plos.org Conversely, modification at other positions, such as M12C, required less pressure to gate the channel. semanticscholar.org These types of detailed analyses, made possible by reagents like this compound, have been crucial in building a dynamic model of MscL gating. rug.nlplos.org
Table 1: Effects of this compound Modification on MscL Mutants
| MscL Mutant | Effect of Decyl-MTS Modification | Implication for Gating Mechanism | Reference |
|---|---|---|---|
| E9C | Rectified Gain-of-Function Phenotype | Suggests a role for this residue in stabilizing the closed state. | semanticscholar.org |
| M12C | Required Less Pressure to Gate | Indicates this residue moves to a more favorable environment for the decyl group upon opening. | semanticscholar.org |
| L48C | Strong Loss-of-Function Phenotype | Suggests anchoring this residue to the membrane restricts necessary conformational changes for gating. | plos.org |
| N103C | Gain-of-Function Phenotype | Implies this residue moves into the membrane upon channel gating. | plos.org |
| R104C | More Sensitive Channel | Similar to N103C, suggests a role in lipid-protein interactions during gating. | researchgate.net |
Characterization of Voltage-Gated Ion Channel (e.g., Kv, TREK) Allosteric Modulation
Voltage-gated ion channels are essential for electrical signaling in the nervous system and other excitable cells. nih.govnih.gov Their activity is modulated by a variety of factors, including the binding of molecules to sites distinct from the ion-conducting pore, a process known as allosteric modulation. This compound has proven to be a powerful tool for investigating the allosteric modulation of these channels, particularly members of the TREK/TRAAK family of potassium channels. biorxiv.orguni-kiel.de
Studies on TREK-1, TREK-2, and TRAAK channels have utilized this compound to probe the role of the C-terminal domain (pCt) in channel gating. biorxiv.orgresearchgate.net By introducing cysteine residues at various positions in the pCt and then modifying them with this compound, researchers have been able to demonstrate that tethering the pCt to the cell membrane leads to channel activation. biorxiv.orguni-kiel.de The long hydrophobic decyl chain mimics a lipid anchor, and its attachment to the pCt appears to lock the channel in a highly active state. biorxiv.org This effect was observed across the TREK channel family, suggesting a conserved gating mechanism. biorxiv.org
Interestingly, the modification of these same cysteine residues with charged MTS reagents, such as MTS-ES⁻ or MTS-ET⁺, had the opposite effect, causing channel inhibition. biorxiv.org This further supports the model that the proximity of the pCt to the lipid bilayer is a key determinant of channel activity. These findings provide a detailed molecular mechanism for how the cytosolic sensor domain couples to the channel's gate, a long-standing question in the field. biorxiv.orgresearchgate.net
Table 2: Modulation of TREK/TRAAK Channels by Cysteine Modification
| Channel | Cysteine Mutant | Effect of Decyl-MTS | Effect of Charged MTS (MTS-ES⁻/MTS-ET⁺) | Reference |
|---|---|---|---|---|
| TREK-1 | T318C, V322C, F325C | Activation | Inhibition | biorxiv.org |
| TRAAK | Homologous Cysteine Mutants | Activation | Not Reported | biorxiv.org |
| TREK-2 | Homologous Cysteine Mutants | Activation | Not Reported | biorxiv.org |
Studies on Ligand-Gated Ion Channel Desensitization Processes
Ligand-gated ion channels (LGICs) are a major class of receptors in the nervous system that mediate fast synaptic transmission. pasteur.frplos.orgnih.gov A key feature of their function is desensitization, a process where the channel closes despite the continued presence of the activating ligand (agonist). pasteur.frbiorxiv.org This process is crucial for regulating the duration and intensity of synaptic signals. frontiersin.orgelifesciences.org While direct studies using this compound to specifically probe desensitization are less common, its use in understanding the broader conformational changes of LGICs provides insights into this process.
For example, studies on GABA-A receptors, a major class of inhibitory LGICs, have used various methanethiosulfonate reagents to map the structure of the channel in different functional states. nih.govbiorxiv.orgnih.gov Although these studies often focus on activation and allosteric modulation, the structural information they provide is also relevant to desensitization, as this process involves significant conformational rearrangements of the receptor. pasteur.frd-nb.info
The principle of using this compound to probe the accessibility of engineered cysteines can be applied to study the desensitized state. By comparing the reactivity of a cysteine residue in the resting, open, and desensitized states, researchers can map out the structural changes that underlie desensitization. The hydrophobic nature of the decyl group would be particularly useful for probing regions of the receptor that become more buried or lipid-exposed during this process. For instance, the γ2-TMD of the GABA-A receptor has been observed to be highly flexible and can even collapse into the pore when the receptor is solubilized in decylmaltoside neopentylglycol, a detergent with a similar alkyl chain length to this compound. d-nb.info This highlights the potential for using this compound to investigate the role of lipid-protein interactions in the desensitization of LGICs.
This compound in Drug-Receptor Interaction Mapping
Understanding where and how a drug binds to its target protein is fundamental to pharmacology and drug development. This compound, in conjunction with substituted cysteine accessibility mapping (SCAM), has emerged as a powerful technique for precisely mapping drug-binding sites and understanding the structural basis of drug action. ttuhsc.eduinterchim.fr
Spatial Estimation of Ligand Binding Sites (e.g., Etomidate (B1671615) on GABA-A Receptors)
A prime example of the power of this technique is the mapping of the binding site for the general anesthetic etomidate on the GABA-A receptor. nih.govresearchgate.net GABA-A receptors are the principal targets for many anesthetic and sedative drugs. biorxiv.org Previous studies had indicated that etomidate binds at the interface between the β and α subunits of the receptor, near a methionine residue at position 286 of the β3 subunit (β3M286). nih.gov
To obtain a more precise estimate of the distance between the bound etomidate and this residue, researchers mutated β3M286 to a cysteine (β3M286C) and then used a series of n-alkyl-methanethiosulfonate reagents of varying lengths, from methyl-MTS to decyl-MTS. nih.gov The logic was that if the covalent modification of the cysteine by an MTS reagent was large enough to physically overlap with the etomidate binding site, then the presence of etomidate would protect the cysteine from modification. nih.govnih.gov
By systematically testing the different length MTS reagents, they found that etomidate could block the modification of β3M286C by n-propyl-MTS, n-butyl-MTS, and n-hexyl-MTS, but not by the shorter ethyl-MTS or the longer decyl-MTS. nih.gov This "cut-on" and "cut-off" effect allowed for a very precise estimation of the distance between the bound drug and the Cα of the β3M286 residue in the functional, activated receptor. nih.govnih.gov This high-resolution mapping provides crucial data for refining computational models of drug-receptor interactions and for the rational design of new drugs.
Contributions to Structure-Activity Relationship (SAR) Studies for Covalent Modifiers
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. nih.govchimia.ch For covalent modifiers—drugs that form a chemical bond with their target protein—the SAR is influenced not only by the non-covalent binding affinity but also by the reactivity of the electrophilic "warhead" that forms the covalent bond. nih.govuniversiteitleiden.nl
This compound and other MTS reagents contribute to SAR studies of covalent modifiers in several ways. Firstly, by helping to precisely define the binding pocket, as described above, they provide a structural framework for designing new analogs. nih.govnih.gov Knowing the exact location and orientation of a bound ligand allows for more rational modifications to improve potency and selectivity.
Secondly, the systematic use of a series of alkyl-methanethiosulfonates with varying chain lengths can itself be considered a form of SAR study. nih.gov The differential effects of these reagents on protein function, and the ability of a non-covalent ligand to protect against their effects, provides detailed information about the size, shape, and properties of the binding site. This information is invaluable for optimizing the non-reactive parts of a covalent drug molecule to achieve better binding affinity and selectivity before the covalent bond is formed.
Insights into Protein Folding, Unfolding, and Conformational Transitions
The process by which a polypeptide chain folds into its unique three-dimensional structure is a fundamental problem in biology. gla.ac.ukncbs.res.in This folded structure is essential for the protein's function, and misfolding can lead to a variety of diseases. Fluorescence spectroscopy and circular dichroism are common methods to monitor the large-scale conformational changes during folding and unfolding. nih.govpurdue.edu However, techniques like SCAM, which can utilize reagents such as this compound, offer a way to gain residue-specific information about these complex transitions.
While this compound is more commonly used to study the function of already-folded membrane proteins, the principles of the technique are applicable to studying folding and unfolding processes. semanticscholar.orgplos.org For example, by introducing cysteines at various positions in a protein, one can use the reactivity of these cysteines to MTS reagents as a probe for their local environment at different stages of the folding or unfolding pathway. ncbs.res.in
A residue that is buried in the hydrophobic core of the folded protein would be inaccessible to a water-soluble MTS reagent but might become accessible as the protein unfolds. ncbs.res.in Conversely, a residue that is exposed in the unfolded state might become buried upon folding. The hydrophobic nature of this compound could be particularly insightful for probing the formation of hydrophobic cores or the partitioning of protein segments into membranes during the folding of membrane proteins. Chemical modification can also be used to intentionally perturb the structure, for instance, by adding a bulky group like the one provided by this compound, and then observing the consequences for folding and stability. jove.comuwo.ca These approaches can provide a detailed, residue-level view of the dynamic conformational landscape of a protein as it transitions between its unfolded, intermediate, and folded states. gla.ac.uknih.gov
Investigation of Thiol-Disulfide Redox States in Cellular Systems
The reversible oxidation of cysteine residues in proteins is a fundamental mechanism for regulating cellular processes. The balance between reduced thiols (-SH) and oxidized disulfides (-S-S-)—the thiol-disulfide redox state—is critical for protein function, signaling, and protection against oxidative stress. Methanethiosulfonate (MTS) reagents are valuable tools for probing these redox states. This compound, with its long alkyl chain, offers specific advantages for studying these processes within distinct cellular compartments, particularly in lipid-rich environments like membranes.
MTS reagents react specifically and rapidly with the thiol groups of cysteine residues to form a mixed disulfide bond. interchim.fr This reaction effectively "caps" the thiol, preventing it from undergoing further oxidation or engaging in thiol-disulfide exchange during sample analysis. diva-portal.org This "trapping" of the native thiol-disulfide status at a specific moment is a critical first step in many proteomics workflows designed to study cellular redox states. diva-portal.orgahajournals.org The reaction is reversible through the addition of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which allows for subsequent analytical steps. interchim.frdiva-portal.org
The general approach for investigating the thiol-disulfide redox state of proteins involves a series of steps. First, cells or tissues are lysed in the presence of a thiol-blocking agent like an MTS compound to cap all free, reduced cysteine thiols. nih.gov Following this initial blockade, existing disulfide bonds within proteins can be reduced to generate new free thiols. These newly exposed thiols are then labeled with a different, often reporter-tagged, thiol-reactive probe. nih.gov Through this differential labeling strategy, researchers can distinguish between cysteine residues that were originally in a reduced state versus those that were part of a disulfide bond.
This compound's unique property is its significant hydrophobicity due to the ten-carbon decyl chain. While smaller, more water-soluble reagents like methyl methanethiosulfonate (MMTS) are widely used for blocking thiols in the cytosol and other aqueous compartments, this compound is particularly suited for investigating the redox state of proteins embedded within or associated with cellular membranes. diva-portal.orgnih.gov Its lipophilic nature allows it to partition preferentially into lipid bilayers, enhancing its effective concentration near membrane-spanning or lipid-modified proteins. This targeted reactivity is crucial for studying the redox regulation of ion channels, receptors, and membrane-bound enzymes, whose functions are often modulated by the redox state of their cysteine residues.
The investigation of cellular thiol-disulfide redox states using this compound can be summarized in the following research findings:
| Research Finding | Methodological Principle | Significance for Redox State Elucidation |
| Targeted Thiol Modification in Membranes | The hydrophobic decyl chain facilitates the partitioning of the reagent into cellular membranes. | Enables the specific study of the redox status of membrane-associated proteins, which are often under-represented when using polar, water-soluble reagents. |
| Trapping of Endogenous Redox States | Rapid and specific reaction with free thiols to form stable, yet reversible, mixed disulfides. | Preserves the in vivo thiol/disulfide balance during cell lysis and protein extraction, preventing artificial oxidation or disulfide scrambling. diva-portal.orgnih.gov |
| Differential Alkylation Strategies | Used as the initial blocking agent in multi-step labeling protocols to differentiate between reduced and oxidized cysteines. | Allows for the quantitative analysis of the proportion of cysteine residues existing in reduced versus disulfide-bonded states within specific proteins or entire proteomes. nih.gov |
| Reversibility for Downstream Analysis | The formed decyl-disulfide bond can be cleaved with standard reducing agents like DTT. | Facilitates the subsequent identification of the modified cysteine residue by mass spectrometry or the attachment of other probes. interchim.frdiva-portal.org |
By employing this compound, researchers can gain more precise insights into the redox signaling and oxidative stress pathways that operate at the interface between the cell's lipid and aqueous environments. This allows for a more nuanced understanding of how cells maintain redox homeostasis in different subcellular compartments and how this balance influences protein structure and function.
Advanced Methodologies and Biophysical Approaches Employing Decyl Methanethiosulfonate
Electrophysiological Techniques for Functional Assessment of Modified Channels
Electrophysiology offers a direct measurement of ion channel activity. The application of decyl methanethiosulfonate (B1239399) in tandem with these methods allows for the real-time assessment of the functional impacts of cysteine modification.
The Xenopus oocyte expression system serves as a dependable platform for examining the function of ion channels expressed from injected mRNA. researchgate.net Voltage-clamp techniques applied to these large cells measure the ionic currents that flow through channels as the membrane potential is manipulated. researchgate.netuk.com
Decyl methanethiosulfonate is especially valuable in this system for a technique known as substituted-cysteine accessibility method (SCAM). ttuhsc.edu By introducing cysteine mutations at targeted locations in a channel protein, researchers can expose the oocyte to this compound. If the cysteine residue is accessible, the decyl group will attach, often causing a detectable alteration in channel function, such as changes in gating or conductance. ttuhsc.edunih.gov This provides insights into the protein's structure and the accessibility of different regions in various states. nih.govinterchim.fr For example, research on GABA-A receptors expressed in Xenopus oocytes has used a series of n-alkyl-MTS reagents, including this compound, to probe the structure of the anesthetic binding site. nih.gov By observing changes in GABA-activated currents after MTS modification, researchers could estimate distances within the binding pocket. nih.gov
Patch-clamp recording from proteoliposomes, which are artificial lipid vesicles with reconstituted purified channel proteins, provides a highly controlled environment for studying channel function. flinders.edu.aucore.ac.uk This approach allows for exact control over the lipid membrane's composition and the ionic solutions on both sides. flinders.edu.aunih.gov
Within this setup, this compound can be used to investigate channel function in a simplified system, devoid of the complexities of a living cell. nanion.denanion.de For instance, this method has been employed to study mechanosensitive channels like MscL. nanion.denih.gov By reconstituting purified MscL with engineered cysteine mutations into proteoliposomes, researchers can apply this compound and use patch-clamp recordings to reveal how modification of specific residues impacts the channel's response to membrane tension, offering clues into the mechanics of gating. nih.gov
Mass Spectrometry for Cysteine Modification Detection and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that can accurately identify and quantify post-translational modifications, including the covalent addition of this compound to cysteine residues. ahajournals.orgahajournals.orgnih.gov
When a protein is treated with this compound, it can be enzymatically digested into smaller peptides, typically using trypsin. mdpi.com These peptide fragments are then analyzed by mass spectrometry. A peptide containing a cysteine residue modified by this compound will show a specific mass increase.
Using tandem mass spectrometry (MS/MS), these modified peptides can be fragmented. The resulting pattern of fragments allows for the precise identification of the modification site within the peptide's sequence, pinpointing the exact cysteine residue that reacted with the this compound. mdpi.com
Table 1: Example Data from Mass Spectrometry Analysis of this compound Modified Proteins
| Protein Target | Experimental Approach | Mass Shift Observed (Da) | Research Finding |
| Generic Ion Channel Subunit | Tryptic digest followed by LC-MS/MS | +220.4 | Confirmed accessibility of a pore-lining residue in the open state. |
| Model Membrane Protein | In-gel digestion and MALDI-TOF MS | +220.4 | Demonstrated state-dependent accessibility of an extracellular loop. |
The reactivity of a cysteine residue with this compound is heavily influenced by its local environment and accessibility. This property can be harnessed to monitor changes in protein conformation. wellcomeopenresearch.orgnih.govrappsilberlab.org By comparing the rate or extent of modification of specific cysteine residues in different functional states (e.g., ligand-bound vs. unbound), researchers can map the protein's conformational dynamics. nih.govmdpi.com
This technique, sometimes called quantitative cysteine reactivity profiling, involves incubating the protein with the MTS reagent under different conditions. nih.govnih.gov The reaction is stopped, and the samples are analyzed by mass spectrometry to quantify the level of modification at various cysteine sites. A higher degree of modification in one state suggests that the residue becomes more exposed in that conformation, providing a powerful method for mapping structural changes across a protein. wellcomeopenresearch.orgrappsilberlab.org
Spectroscopic Methods for Structural Characterization
While high-resolution methods like X-ray crystallography provide static structural images, spectroscopic techniques can reveal dynamic conformational information in solution. arxiv.org The introduction of a probe via this compound can be coupled with these methods.
For example, after modifying a specific cysteine, changes in the local environment of the attached decyl group can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The alkyl chain acts as a reporter, and shifts in its NMR signal can indicate changes in the protein's structure.
Additionally, while this compound is not fluorescent, its attachment can serve as a point for introducing fluorescent dyes. A bifunctional reagent with both a methanethiosulfonate group and a fluorophore could be used to label a cysteine residue specifically. The fluorescence properties of the attached dye can then be monitored to study conformational changes using techniques like Fluorescence Resonance Energy Transfer (FRET).
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Labels
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the structure and dynamics of proteins. nih.gov When combined with Site-Directed Spin Labeling (SDSL), it can provide information on local protein environments, conformational changes, and distances between specific residues. mybiosource.comescholarship.org
The SDSL technique involves introducing a cysteine residue at a specific site in a protein via site-directed mutagenesis. acs.org This unique cysteine is then covalently modified with a sulfhydryl-specific nitroxide reagent, which acts as a paramagnetic probe or "spin label". escholarship.orgacs.org The most commonly used spin label is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)-methanethiosulfonate (MTSL). escholarship.orgacs.org The methanethiosulfonate portion of the molecule reacts specifically with the cysteine's thiol group to form a stable disulfide bond, tethering the nitroxide spin label to the protein backbone. nih.gov This attached side chain is often referred to as R1. nsf.gov
The EPR spectrum of the spin label is highly sensitive to its local environment and motional freedom. nih.gov Analysis of the spectral line shape provides insights into:
Probe Mobility: A spin label in a highly flexible, solvent-exposed region of a protein will tumble rapidly, resulting in a sharp, narrow EPR spectrum. Conversely, a label in a structurally constrained or buried environment will have restricted motion, leading to a broad, complex spectrum. quimigen.pt
Residue Accessibility: The accessibility of the spin-labeled residue to paramagnetic quenching agents (like O₂ or NiEdda) can be measured to determine whether the residue is on the protein surface or buried within its structure. mybiosource.com
Conformational Changes: Changes in protein conformation, such as those induced by ligand binding or changes in membrane potential, can alter the local environment and mobility of the spin label, leading to detectable changes in the EPR spectrum. quimigen.ptttuhsc.edu This allows for the real-time monitoring of protein dynamics.
Intersubunit Proximity: By measuring the through-space spin-spin coupling between two paramagnetic centers, distances between labeled residues can be estimated, typically in the range of 8 to 25 Å. mybiosource.com
While this compound is not itself a spin label (as it lacks a paramagnetic group), it belongs to the same class of MTS reagents used in these studies. It can be employed as a crucial control reagent. For instance, reacting a cysteine residue with this compound can block the site from reacting with the spin label, helping to confirm the specificity of the labeling reaction. Furthermore, its introduction of a long, hydrophobic decyl chain can be used to probe or mimic interactions within the lipid bilayer of membrane proteins, with the structural consequences of this modification being studied by other biophysical methods.
Fluorescence Resonance Energy Transfer (FRET) Assays
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure the distance between two fluorescent molecules, a donor and an acceptor. diva-portal.org This phenomenon occurs when the donor and acceptor are in close proximity (typically 1-10 nm), and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. diva-portal.orgmdpi.com Energy is transferred non-radiatively from the excited donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's emission. mdpi.com Because the efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores, it is an extremely sensitive "spectroscopic ruler" for monitoring molecular interactions and conformational changes in proteins. mdpi.comnih.gov
Similar to SDSL-EPR, FRET studies often rely on the specific labeling of proteins at engineered cysteine residues. nih.gov Methanethiosulfonate reagents can be synthesized with fluorescent dyes attached (MTS-fluorophores). orgsyn.org This allows for the covalent attachment of donor and acceptor fluorophores to specific sites on a protein or on interacting proteins. nih.gov
Applications of FRET in conjunction with MTS labeling include:
Monitoring Conformational Changes: By labeling two different sites on the same protein, changes in the distance between these sites can be monitored in real time. nih.gov This has been used to study the dynamics of ion channels, G protein-coupled receptors (GPCRs), and other proteins that undergo significant structural rearrangements during their function. nih.govorgsyn.org
Detecting Protein-Protein Interactions: Labeling two different proteins with a FRET donor and acceptor pair can confirm their interaction and provide information about the geometry of the resulting complex. diva-portal.orgmdpi.com
This compound, being non-fluorescent, does not act as a FRET probe. However, the underlying chemistry of its reaction with cysteine is identical to that of fluorescently-labeled MTS reagents. It can serve as a blocking agent to prevent a fluorophore from labeling a specific cysteine, thereby validating the specificity of the FRET experiment.
| Technique | Probe Type | Information Gained | Role of MTS Chemistry |
| EPR Spectroscopy | Paramagnetic Spin Label (e.g., MTSL) | Local dynamics, residue accessibility, conformational changes, short-range distances (8-25 Å). mybiosource.comquimigen.pt | Covalently attaches the spin label to an engineered cysteine residue. nih.gov |
| FRET Assay | Donor/Acceptor Fluorophore Pair | Conformational changes, protein-protein interactions, long-range distances (1-10 nm). diva-portal.orgmdpi.com | Covalently attaches fluorophores to specific cysteine residues. nih.govorgsyn.org |
Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules at an atomic level. nih.gov It is a valuable tool for studying the reaction of this compound with proteins and for validating the structure of the resulting adduct.
NMR can be used to monitor the progress of the reaction between this compound and a cysteine-containing peptide or protein in real time. acs.org By acquiring successive NMR spectra over the course of the reaction, one can observe the disappearance of signals corresponding to the reactants and the simultaneous appearance of new signals corresponding to the product. acs.org For example, in a ¹H NMR spectrum, specific proton resonances of the decyl group on the methanethiosulfonate reagent and of the cysteine residue can be tracked. Upon formation of the disulfide bond, these protons will experience a change in their chemical environment, leading to a shift in their resonance frequencies. This allows for the straightforward determination of reaction kinetics. acs.org
Once the reaction is complete, NMR is a powerful method for structural validation of the modified protein. mdpi.comnih.gov Multidimensional NMR experiments can be used to confirm that the covalent bond has formed at the intended cysteine residue. The formation of the decyl-disulfide adduct will induce chemical shift perturbations (CSPs) in the signals of nearby amino acid residues. Mapping these CSPs onto the protein's structure can confirm the modification site and provide insights into any localized conformational changes induced by the addition of the bulky and hydrophobic decyl group. While obtaining a full high-resolution structure of a large protein-adduct complex can be challenging, NMR remains a key method for confirming that the covalent modification has occurred as expected. mdpi.commdpi.com
Computational Chemistry and Molecular Modeling of Decyl Methanethiosulfonate Interactions
Molecular Docking Simulations for Predicting Covalent Binding
Molecular docking simulations are a powerful computational tool for predicting the binding orientation of a ligand to a protein and for estimating the affinity of their interaction. In the context of decyl methanethiosulfonate (B1239399), covalent docking methods are particularly relevant. These approaches extend traditional docking algorithms to model the formation of a covalent bond between the sulfur atom of a cysteine residue and the methanethiosulfonate group of the ligand.
The process typically involves a two-step procedure. First, a non-covalent docking simulation is performed to identify potential binding poses of decyl methanethiosulfonate in the vicinity of a target cysteine. This initial step considers various non-covalent interactions such as hydrophobic, electrostatic, and van der Waals forces that guide the ligand to the active site. Following this, a covalent docking step is executed where the formation of the disulfide bond is explicitly modeled. This often involves geometric constraints to ensure a realistic bond length and angle. The scoring functions used in covalent docking are specifically designed to account for the energetic contributions of both the non-covalent interactions and the newly formed covalent bond.
Key parameters that influence the accuracy of these simulations include the initial conformation of the protein, the flexibility of both the ligand and the protein side chains, and the choice of the scoring function. The long decyl chain of this compound introduces significant conformational flexibility, which can be a challenge for docking algorithms. Therefore, advanced sampling methods are often employed to explore the conformational space of the ligand thoroughly.
Molecular Dynamics Simulations of this compound-Modified Proteins
Once a covalent bond is formed between this compound and a protein, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the modified protein. MD simulations provide an atomistic view of the protein's motions over time, allowing researchers to investigate how the modification affects the protein's structure, flexibility, and interactions with other molecules.
These simulations can reveal significant conformational changes in the protein upon modification. The introduction of the bulky and hydrophobic decyl group can disrupt local secondary structures, alter the packing of the protein core, or modify the dynamics of flexible loops. By analyzing the trajectories generated from MD simulations, researchers can quantify these changes and understand their implications for protein function. For instance, the modification of a cysteine residue in an enzyme's active site could lead to a loss of catalytic activity, which can be rationalized by observing the altered binding of substrates or the disruption of the catalytic machinery in the simulation.
Prediction of Cysteine Accessibility and Reactivity within Protein Environments
A crucial aspect of understanding the interaction of this compound with proteins is the ability to predict which cysteine residues are likely to be modified. The reactivity of a cysteine residue is influenced by several factors, including its solvent accessibility, its local electrostatic environment, and the pKa of its thiol group. Computational methods play a significant role in predicting these properties.
Solvent accessibility is often calculated using algorithms that roll a probe sphere, representing a solvent molecule, over the protein surface. Cysteine residues that are more exposed to the solvent are generally more likely to react with this compound. However, accessibility alone is not always a sufficient predictor of reactivity.
The local microenvironment of the cysteine residue is also critical. The presence of nearby charged or polar residues can influence the pKa of the cysteine thiol group. A lower pKa indicates a greater tendency for the thiol to exist in its more reactive thiolate form. Computational pKa prediction tools can estimate the pKa of individual cysteine residues within a protein structure, providing valuable information about their potential reactivity. Machine learning algorithms have also been developed to predict cysteine reactivity by integrating various structural and sequence-based features. researchgate.netmdpi.com
| Computational Method | Predicted Property | Relevance to this compound Interaction |
|---|---|---|
| Solvent Accessible Surface Area (SASA) Calculation | Cysteine Accessibility | Higher SASA generally correlates with increased likelihood of interaction. |
| pKa Prediction Algorithms | Thiol Group pKa | Lower pKa indicates a more reactive thiolate anion, favoring covalent modification. |
| Machine Learning Models | Cysteine Reactivity Score | Integrates multiple features to provide a comprehensive prediction of reactivity. researchgate.netmdpi.com |
Integration of Computational Predictions with Experimental Data
The most powerful approach to studying the interactions of this compound with proteins involves the integration of computational predictions with experimental data. This synergistic approach allows for the validation of computational models and provides a more complete understanding of the underlying molecular mechanisms.
For example, the results of molecular docking simulations can be used to guide site-directed mutagenesis experiments. If a simulation predicts that a specific cysteine residue is a primary target for modification, mutating that residue to a non-reactive amino acid, such as serine or alanine, and then experimentally testing the effect of this compound on the mutant protein can validate the computational prediction.
Similarly, the conformational changes predicted by MD simulations can be corroborated by experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or circular dichroism. Mass spectrometry is a key experimental technique to confirm the covalent modification of specific cysteine residues and to determine the stoichiometry of the reaction, providing direct evidence to support computational findings. nih.gov The elucidation of a compound's mechanism of action is a challenging but important aspect of the drug discovery process, and computational analyses that incorporate multiple data modalities can generate valuable hypotheses for experimental validation. sci-hub.se
| Computational Prediction | Experimental Validation Technique | Information Gained |
|---|---|---|
| Predicted reactive cysteine residue | Site-directed mutagenesis, Mass spectrometry | Confirms the site of covalent modification. nih.gov |
| Predicted conformational changes | X-ray crystallography, NMR, Circular Dichroism | Validates the structural impact of the modification. |
| Predicted effect on protein function | Enzyme kinetics assays, Binding assays | Correlates structural changes with functional outcomes. |
Emerging Research Avenues and Future Prospects for Decyl Methanethiosulfonate and Thiosulfonates
Development of Novel Chemical Biology Tools for Proteome Profiling
The development of chemical probes to profile the proteome—the entire set of proteins expressed by an organism—is a cornerstone of modern chemical biology. Methanethiosulfonates (MTS) have been widely adopted in biochemistry for their highly selective and rapid reaction with cysteine thiols to form mixed disulfides. rsc.org This reactivity is being harnessed to create sophisticated tools for proteome-wide analysis.
Decyl methanethiosulfonate (B1239399), with its long C10 alkyl chain, offers unique properties for these tools. The decyl group imparts significant hydrophobicity, which can be exploited to probe proteins within or associated with cellular membranes, a challenging area of proteomics. Researchers are exploring the use of such long-chain thiosulfonates to selectively label and identify membrane-associated proteins or to study protein-lipid interactions.
The core of these tools is the thiosulfonate group's ability to act as a reactive handle. By attaching reporter tags—such as fluorophores, biotin (B1667282), or isotopically labeled groups—to a thiosulfonate scaffold, scientists can create versatile probes. rsc.org These probes can be used in a variety of proteomic workflows:
Activity-Based Protein Profiling (ABPP): Probes based on thiosulfonates can be designed to target the active sites of specific enzyme families that utilize a reactive cysteine for catalysis.
Ligand-Protein Interaction Mapping: By functionalizing known drugs or bioactive small molecules with a thiosulfonate moiety, researchers can identify their protein targets across the entire proteome, a critical step in drug discovery and understanding off-target effects. nih.gov
Covalent Inhibitor Development: The specific reactivity of thiosulfonates allows for their use in designing covalent inhibitors that permanently bind to and modulate the function of target proteins, enhancing potency and duration of action. nih.gov
Recent research has also focused on expanding the toolkit of reactive functionalities for chemical biology. Studies comparing different sulfur(VI) fluorides (SVI-Fs) have highlighted the unique reactivity of thiosulfonate esters formed with cysteine, further cementing the importance of this chemotype in developing new probes. nih.gov The development of photo-induced reactions to synthesize complex thiosulfonates is also broadening the chemical space for creating novel probes with tailored properties. nih.gov
Interdisciplinary Applications in Advanced Materials Science
The precise and efficient chemistry of thiosulfonates is not limited to biology; it has found significant applications in the field of materials science, particularly in polymer chemistry. ktu.lt The reaction between a thiol and a thiosulfonate creates an asymmetric disulfide bond, a linkage that is stable yet cleavable under specific reducing conditions. rsc.org This "click-like" efficiency and reversibility are highly desirable for creating advanced, functional materials.
Key application areas include:
Post-Polymerization Modification: Thiosulfonates are excellent agents for modifying polymers created through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the precise installation of functional groups onto well-defined polymer architectures, creating materials with tailored properties for drug delivery, sensing, or coatings. rsc.org
Redox-Responsive Hydrogels: Polymers containing thiosulfonate groups can be crosslinked in the presence of thiol-containing molecules to form hydrogels. These gels are redox-responsive; the disulfide crosslinks can be broken by reducing agents, causing the gel to degrade. This property is being explored for controlled drug release systems that respond to the specific redox environment of target tissues, such as tumors. researchgate.net
Surface Functionalization and Self-Assembled Monolayers: Thiosulfonate-terminated polymers can be used to form dense polymer layers, or "brushes," on metal surfaces like gold nanoparticles. rsc.org The decyl group of decyl methanethiosulfonate could be particularly useful here, creating highly hydrophobic or ordered monolayers for applications in electronics, biosensors, or anti-fouling coatings.
Synthesis of Advanced Polymers: Thiosulfonates serve as key building blocks in the synthesis of valuable compounds like diaryl sulfones, which are important components in high-performance polymers and agrochemicals. organic-chemistry.org New transition-metal-free synthetic methods are making the production of these thiosulfonate-based materials more efficient and scalable. organic-chemistry.orgthieme-connect.com
The compatibility of thiol-thiosulfonate chemistry with other conjugation methods further enhances its utility, allowing for the creation of multifunctional materials in a single step. rsc.org
Advancements in Redox Proteomics Methodologies
Redox proteomics is a specialized field that aims to identify and quantify reversible oxidative post-translational modifications (PTMs) on proteins, particularly on cysteine residues. ahajournals.orgbiorxiv.orgosti.gov These modifications act as molecular "switches" that regulate protein function in response to cellular signals and stress. ahajournals.orgrsc.orgchemrxiv.org Thiol-reactive reagents like this compound are fundamental to the methodologies that enable these studies.
Many redox proteomics workflows rely on a differential alkylation strategy. nih.gov A typical three-step process, often called a "switch" method, is employed:
Blocking: All unmodified, free thiol groups in a protein lysate are irreversibly blocked. S-methyl methanethiosulfonate (MMTS), a close analog of this compound, is frequently used for this step, alongside reagents like N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). ahajournals.orgnih.govdiva-portal.orgfrontiersin.orgresearchgate.net
Reduction: A specific type of oxidized cysteine (e.g., a disulfide or an S-nitrosylated thiol) is selectively reduced back to a free thiol.
Labeling: The newly exposed thiols are labeled with a reporter tag, such as biotin, for enrichment and subsequent identification by mass spectrometry. ahajournals.org
This approach, exemplified by the Biotin Switch Technique (BST) for studying S-nitrosylation, allows researchers to catalogue thousands of redox-modified sites across the proteome. ahajournals.orgnih.gov Isotope-coded versions of these reagents, as used in the OxICAT method, enable the precise quantification of the occupancy or stoichiometric ratio of oxidation at each cysteine site. nih.gov These quantitative data are crucial for understanding how the cellular redox landscape changes in response to disease, aging, or environmental stimuli. biorxiv.orgnih.gov
The application of these methods has revealed that entire metabolic pathways, such as glycolysis, are controlled by the redox state of their constituent enzymes. diva-portal.org Deep redox proteome profiling is now being applied to complex disease models, such as Duchenne Muscular Dystrophy, to uncover novel regulatory mechanisms and potential therapeutic targets. biorxiv.orgosti.gov
Potential for this compound as a Design Element in Ion Channel Modulators
Voltage-gated ion channels are transmembrane proteins that control the flow of ions across cell membranes, a process fundamental to neuronal signaling and muscle contraction. numberanalytics.comfrontiersin.org As such, they are major targets for therapeutic drugs. This compound is emerging as a valuable compound in this area, not just as a probe but as a potential design element for new modulators. advatechgroup.comlgcstandards.com
The function of many ion channels is modulated by the redox state of specific cysteine residues located within the channel protein or its regulatory subunits. The ability of this compound to react specifically with these cysteines allows it to be used as a tool to covalently modify channel proteins. rsc.orglgcstandards.com This has been used to probe the structure of important channels like the acetylcholine (B1216132) and GABA receptors. lgcstandards.com
The unique structure of this compound is key to its potential.
The methanethiosulfonate headgroup provides the cysteine-reactive "warhead" for covalent attachment.
The long, hydrophobic decyl tail is well-suited to interact with the lipid bilayer of the cell membrane where ion channels reside. This interaction can help to localize the molecule near its target and may influence the channel's gating properties by perturbing the surrounding membrane environment.
This combination of features makes it an attractive scaffold for designing novel ion channel modulators. By modifying the reactive group or the tail, researchers could develop a new class of drugs with high specificity and unique mechanisms of action. For example, by attaching a known pharmacophore to a decyl thiosulfonate backbone, it may be possible to create a "tethered" ligand that first anchors in the membrane via its decyl tail and then covalently binds to a nearby cysteine on the target channel, leading to sustained modulation. This strategy could improve drug potency and reduce off-target effects. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Decyl Methanethiosulfonate (C₁₁H₂₄O₂S₂, CAS 190852-38-1), and how is purity validated?
- Methodology :
- Synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and decylthiol derivatives under inert atmospheres. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize disulfide byproducts .
- Purity validation requires gas chromatography (GC) or HPLC paired with mass spectrometry (MS) to detect trace impurities. NMR (¹H, ¹³C) confirms structural integrity, with characteristic shifts for the methanethiosulfonate group (e.g., δ ~3.5 ppm for CH₃-SO₂-S-) .
Q. What characterization techniques are essential for confirming this compound’s structure and purity in academic research?
- Key Methods :
- Spectroscopy : FT-IR to identify S=O (1130–1180 cm⁻¹) and S-S (500–550 cm⁻¹) stretching vibrations .
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>95% for most biochemical applications) .
- Elemental Analysis : Combustion analysis for sulfur content deviation <0.3% confirms stoichiometric consistency .
Q. How is this compound typically applied in protein thiol modification studies?
- Experimental Design :
- Used to selectively modify cysteine residues in proteins via disulfide exchange. Protocols involve incubating the compound with proteins in buffered solutions (pH 7.0–8.5) under reducing conditions to prevent spontaneous oxidation .
- Reaction efficiency is monitored via Ellman’s assay (quantifying free thiols) or SDS-PAGE with fluorescent labeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data of this compound across different experimental conditions (e.g., pH, solvent systems)?
- Analytical Framework :
- Systematic variation of reaction parameters (e.g., pH, ionic strength) paired with kinetic studies (stopped-flow spectroscopy) to identify rate-limiting steps .
- Cross-validate results using alternative probes (e.g., MTSEA+ or MTSET) to rule out steric or electronic interference .
- Computational modeling (DFT or MD simulations) clarifies electronic effects on sulfur reactivity .
Q. What advanced computational methods predict this compound’s interactions in biological systems (e.g., membrane permeability, target binding)?
- Methodological Approaches :
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using force fields like CHARMM36 to assess membrane permeability .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with cysteine-rich ion channels (e.g., K⁺ channels) .
- QSAR Models : Correlate alkyl chain length (C10 vs. shorter analogs) with thiol-modification efficiency in hydrophobic environments .
Q. What strategies mitigate steric hindrance when using this compound in site-directed mutagenesis of tightly packed protein domains?
- Experimental Optimization :
- Use shorter incubation times (≤5 minutes) and lower temperatures (4°C) to limit nonspecific labeling .
- Pair with cryo-EM or X-ray crystallography to map accessible cysteine residues in target proteins .
- Compare labeling efficiency with truncated analogs (e.g., octyl methanethiosulfonate) to identify steric thresholds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound in aqueous vs. organic solvents?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
